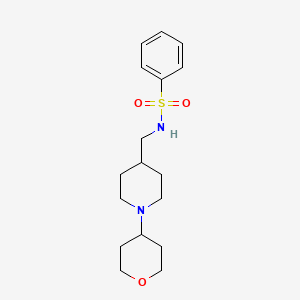
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a chemical compound that has been identified as an effective selective KOR antagonist . It has good in vitro ADMET and in vivo pharmacokinetic characteristics .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a tetrahydro-2H-pyran-4-yl group attached to a piperidin-4-yl group, which is further attached to a benzenesulfonamide group . The exact structure would require more detailed information or a structural analysis using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Benzenesulfonamides, including derivatives similar to the queried compound, have been identified for their herbicidal activity, particularly against dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids, demonstrating their utility in agricultural research and applications (Eussen et al., 1990).
Antiviral Research
Methylbenzenesulfonamide derivatives have shown promise in the prevention of HIV-1 infection, acting as small molecular antagonists. The synthesis and structural characterization of these compounds highlight their potential in antiviral drug development (Cheng De-ju, 2015).
Anti-Inflammatory and Anticancer Applications
Celecoxib derivatives, a category to which the queried compound is structurally related, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies underscore the therapeutic potential of benzenesulfonamide derivatives in the development of new medications (Ş. Küçükgüzel et al., 2013).
Enzyme Inhibition
Sulfonamides, including those structurally related to the queried compound, have been explored for their role in inhibiting various enzymes, such as phospholipase A2. This enzyme is implicated in inflammatory processes, and its inhibition can lead to therapeutic applications in diseases like myocardial infarction (H. Oinuma et al., 1991).
Kinase Inhibition for Cardiac Hypertrophy
Research into benzenesulfonamide derivatives has identified compounds that inhibit the kinase activity of ZAK, a protein involved in cardiac hypertrophy. These findings open up avenues for therapeutic intervention in cardiovascular diseases (Yu Chang et al., 2017).
Antimicrobial and Antitubercular Activity
Substituted benzenesulfonamides have been synthesized and evaluated for their antimicrobial and antitubercular activities. This research contributes to the development of new antimicrobial agents, highlighting the potential of benzenesulfonamide derivatives in combating infectious diseases (Ghada Bouz et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c20-23(21,17-4-2-1-3-5-17)18-14-15-6-10-19(11-7-15)16-8-12-22-13-9-16/h1-5,15-16,18H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNCXNTUGPQPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

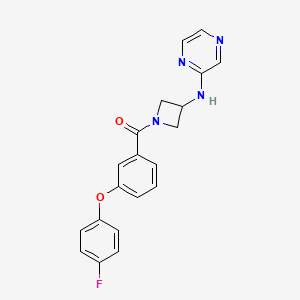

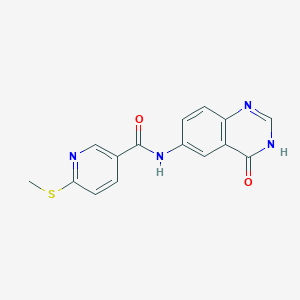
![methyl 4-(2,5-dioxo-6-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2703847.png)

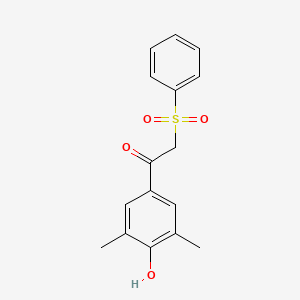
![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)
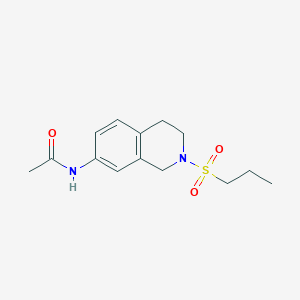
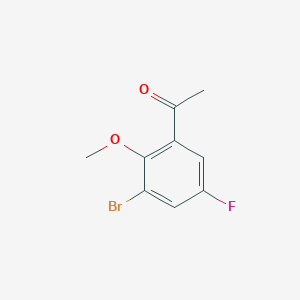
![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)

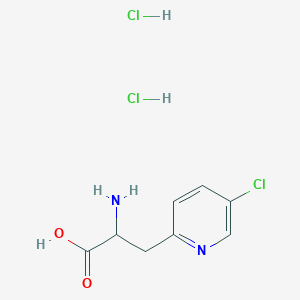
![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)